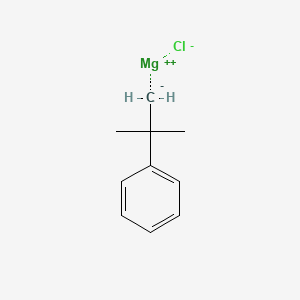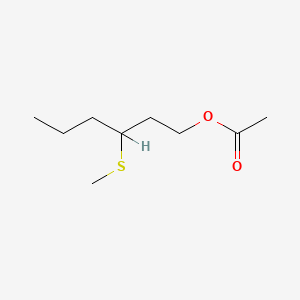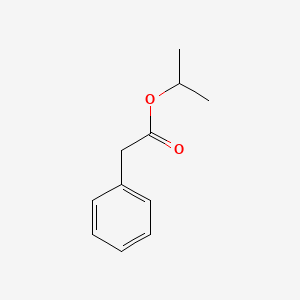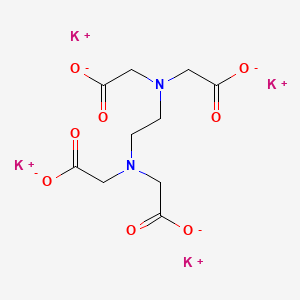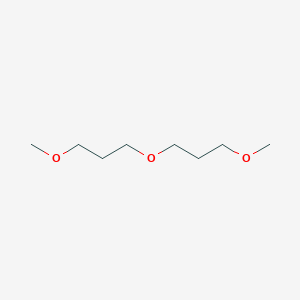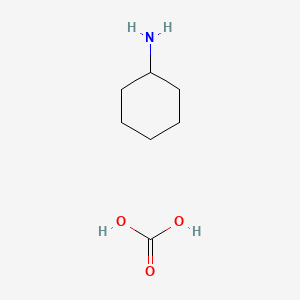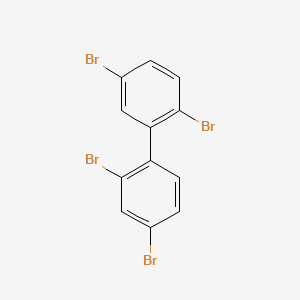
2,2',4,5'-Tetrabromobiphenyl
Vue d'ensemble
Description
2,2’,4,5’-Tetrabromobiphenyl is a chemical compound that contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .
Molecular Structure Analysis
The molecular structure of 2,2’,4,5’-Tetrabromobiphenyl includes 23 bonds in total: 17 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
The specific chemical reactions involving 2,2’,4,5’-Tetrabromobiphenyl are not detailed in the search results .Physical And Chemical Properties Analysis
2,2’,4,5’-Tetrabromobiphenyl has a density of 2.1±0.1 g/cm3, a boiling point of 405.3±40.0 °C at 760 mmHg, and a flash point of 192.7±22.1 °C .Applications De Recherche Scientifique
-
Environmental Science and Pollution Research
- Application Summary : The compound 2,2’,4,4’-Tretrabromodiphenyl ether (BDE47), a variant of 2,2’,4,5’-Tetrabromobiphenyl, is known for its high environmental abundance, ecological toxicity, and bioaccumulation . It has been studied for its solubilization and degradation by the polyanionic cellulose–stabilized Pd/Fe (PAC-Pd/Fe) nanoparticles .
- Methods of Application : The study investigated the influences of three typical surfactants (CTAB, SDS, and TX-100) on BDE47 solubilization and degradation . The degradation rates of BDE47 increased as PAC-Pd/Fe nanoparticle dosage and temperature increased .
- Results or Outcomes : The results showed that BDE47 degradation followed the pseudo first-order kinetics model . Weak acidic condition (pH 5.5) was favorable for BDE47 degradation with 96.8% BDE47 was removed within 7.5 min .
-
Epigenomic Biology in Macrophages
- Application Summary : A study explored the impact of PBDE-47, a variant of 2,2’,4,5’-Tetrabromobiphenyl, on macrophage epigenomics. This involved analyzing small extracellular vesicles (sEVs) from PBDE-47 treated THP-1 macrophage-like cells.
- Methods of Application : The study involved treating THP-1 macrophage-like cells with PBDE-47 and then analyzing the small extracellular vesicles (sEVs) produced.
- Results or Outcomes : The specific results or outcomes of this study were not provided in the search results.
-
Flame Retardants
- Application Summary : Polybrominated biphenyls (PBBs), a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl, can be used as flame retardants . They may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .
- Methods of Application : The compound is incorporated into the material during the manufacturing process to enhance its fire resistance .
- Results or Outcomes : The use of PBBs is banned or restricted in most areas due to their toxicity and persistence in the environment .
-
Persistent Organic Pollutants
- Application Summary : PBB 52, a related compound of 2,2’,4,5’-Tetrabromobiphenyl, is a persistent organic pollutant .
- Methods of Application : This compound is often incorporated into consumer products including appliances, electronics, and plastics .
- Results or Outcomes : Due to its persistence in the environment, it can have long-term impacts on ecosystems .
-
Chemical Structure Analysis
- Application Summary : 2,2’,4,5’-Tetrabromobiphenyl is a polybrominated biphenyl, and its chemical structure can be analyzed for various research purposes .
- Methods of Application : The compound’s structure can be analyzed using various spectroscopic techniques .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the search results .
-
Ligand-Activated Transcriptional Activator
- Application Summary : A variant of 2,2’,4,5’-Tetrabromobiphenyl, 2,2’,5,5’-Tetrabromobiphenyl, can act as a ligand-activated transcriptional activator .
- Methods of Application : This involves the compound binding to the XRE promoter region of genes it activates .
- Results or Outcomes : This activation mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Safety And Hazards
Propriétés
IUPAC Name |
1,4-dibromo-2-(2,4-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUASYBWZXWTYKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C2=C(C=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866785 | |
| Record name | 2,2',4,5'-Tetrabromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,5'-Tetrabromobiphenyl | |
CAS RN |
60044-24-8 | |
| Record name | 2,2',4,5'-Tetrabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,5'-Tetrabromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5'-TETRABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E944STM85F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



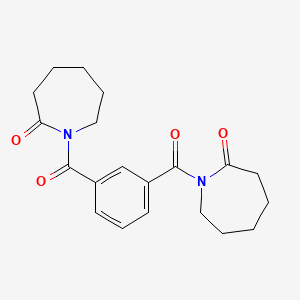
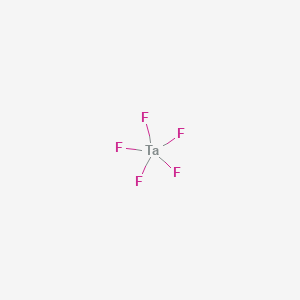
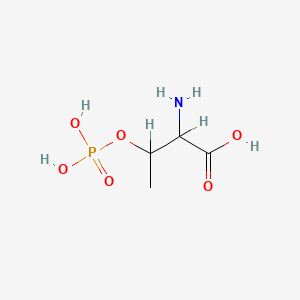
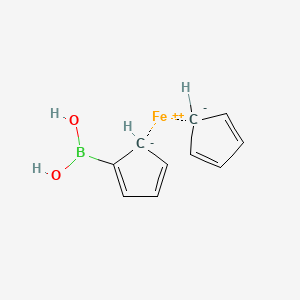
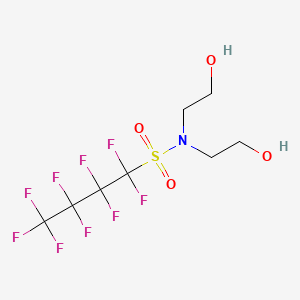
![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)
